Cnbca

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

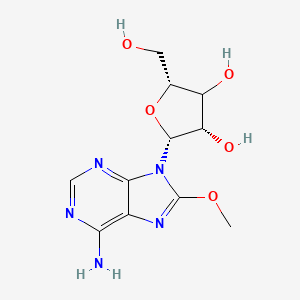

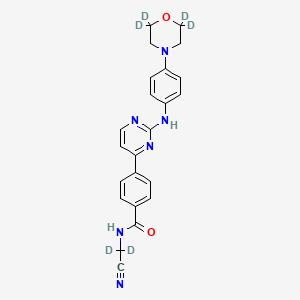

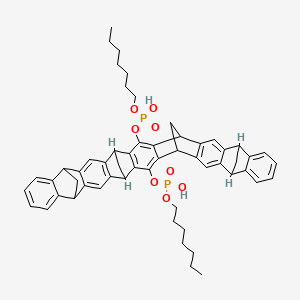

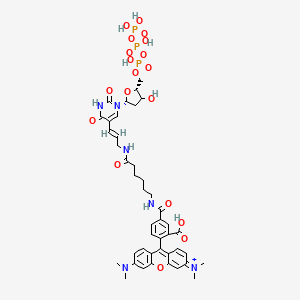

CNBCA is a selective and potent competitive inhibitor of the Src homology phosphotyrosyl phosphatase 2 (SHP2) enzyme. It exhibits an IC50 value of 0.87 μM and is primarily used in breast cancer research due to its ability to inhibit the enzyme activity of SHP2, thereby impeding the phosphorylation of Akt and ERK1/2 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

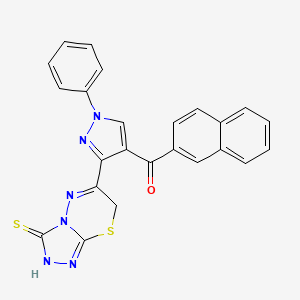

CNBCA is synthesized by modifying a parent compound, CNBDA, through the removal of one of the butyric acid groups. This modification enhances its potency against SHP2 enzyme activity by 5.7-fold . The synthetic route involves the following steps:

Starting Material: CNBDA

Modification: Removal of one butyric acid group

Purification: The resulting compound is purified to obtain this compound

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same modification process as described above. The compound is then subjected to rigorous quality control measures to ensure its purity and efficacy.

Análisis De Reacciones Químicas

Types of Reactions

CNBCA primarily undergoes inhibition reactions where it binds to the active site of the SHP2 enzyme. It does not typically undergo oxidation, reduction, or substitution reactions in its role as an inhibitor.

Common Reagents and Conditions

Reagents: this compound, SHP2 enzyme

Conditions: In vitro assays with concentrations ranging from 0.25 to 2 μM, incubation times of 24 to 72 hours

Major Products

The major product of the reaction between this compound and SHP2 is the inhibited SHP2 enzyme, which results in the downregulation of SHP2-mediated signaling pathways.

Aplicaciones Científicas De Investigación

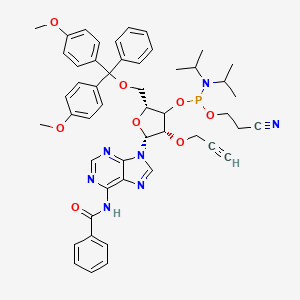

CNBCA is extensively used in scientific research, particularly in the field of cancer biology. Its applications include:

Breast Cancer Research: This compound inhibits the proliferation of breast cancer cell lines BT474 and MDA-MB468 by blocking SHP2 enzyme activity

Signal Transduction Studies: It is used to study the role of SHP2 in receptor tyrosine kinase signaling pathways.

Drug Development: This compound serves as a lead compound for developing new SHP2 inhibitors with potential therapeutic applications.

Mecanismo De Acción

CNBCA exerts its effects by binding to the full-length SHP2 enzyme, thereby inhibiting its phosphatase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as Akt and ERK1/2, leading to the suppression of cancer cell proliferation and other cancerous phenotypes .

Comparación Con Compuestos Similares

Similar Compounds

CNBDA: The parent compound from which CNBCA is derived.

SHP1 and PTP1B Inhibitors: Other phosphotyrosyl phosphatase inhibitors that target different enzymes but have similar inhibitory mechanisms.

Uniqueness of this compound

This compound is unique due to its high selectivity and potency for SHP2, making it a valuable tool in cancer research. Its ability to effectively inhibit SHP2 enzyme activity and downregulate SHP2-mediated signaling pathways sets it apart from other similar compounds .

Propiedades

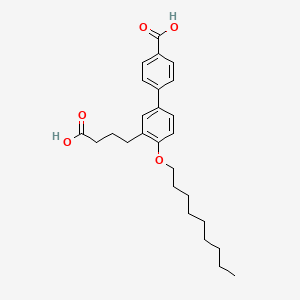

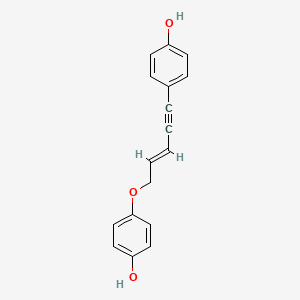

Fórmula molecular |

C26H34O5 |

|---|---|

Peso molecular |

426.5 g/mol |

Nombre IUPAC |

4-[3-(3-carboxypropyl)-4-nonoxyphenyl]benzoic acid |

InChI |

InChI=1S/C26H34O5/c1-2-3-4-5-6-7-8-18-31-24-17-16-22(19-23(24)10-9-11-25(27)28)20-12-14-21(15-13-20)26(29)30/h12-17,19H,2-11,18H2,1H3,(H,27,28)(H,29,30) |

Clave InChI |

GEZLKHRNJPUPMY-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)CCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)

![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)

![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)

![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12390550.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)